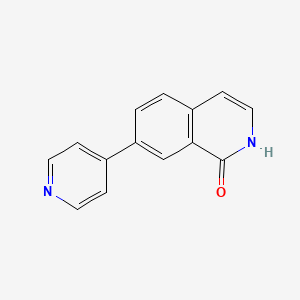
Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O2 It is a derivative of proline, an amino acid, and is characterized by the presence of an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with L-proline, which is commercially available.
Methylation: The carboxyl group of L-proline is esterified using methanol and an acid catalyst to form methyl L-prolinate.
Amination: The esterified product is then subjected to amination, where an amino group is introduced at the 4-position of the proline ring. This step often involves the use of ammonia or an amine derivative under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.
Reduction: The compound can also be reduced, particularly at the ester group, to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted amino derivatives.
Scientific Research Applications
Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Methyl L-prolinate: Lacks the amino group at the 4-position.
4-Amino-L-proline: Lacks the methyl ester group.
Methyl (4S)-4-hydroxy-1-methyl-L-prolinate: Contains a hydroxyl group instead of an amino group.
Uniqueness: Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride is unique due to the presence of both an amino group and a methyl ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1300698-39-8 |
|---|---|
Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
methyl (2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6-;/m0./s1 |
InChI Key |
XZEZSMRDPNRZNI-GEMLJDPKSA-N |
SMILES |
CN1CC(CC1C(=O)OC)N.Cl.Cl |
Isomeric SMILES |
CN1C[C@H](C[C@H]1C(=O)OC)N.Cl |
Canonical SMILES |
CN1CC(CC1C(=O)OC)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2980606.png)
![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)
![3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2980612.png)
![2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide](/img/structure/B2980614.png)
![5-[(3-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2980617.png)

![2-{4-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2980619.png)

![Octahydro-pyrazino[1,2-a]azepin-1-one](/img/structure/B2980621.png)


![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)
